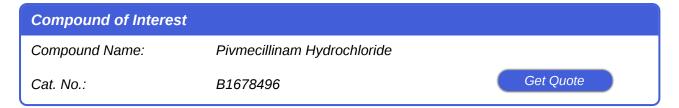


# In vitro activity of Pivmecillinam against ESBL-producing E. coli

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An In-depth Technical Guide on the In Vitro Activity of Pivmecillinam Against ESBL-Producing Escherichia coli

#### Introduction

The rise of antimicrobial resistance, particularly among Gram-negative bacteria, presents a significant global health challenge. Extended-spectrum  $\beta$ -lactamase (ESBL)-producing Escherichia coli are a major concern, as they are resistant to numerous commonly prescribed  $\beta$ -lactam antibiotics, limiting therapeutic options, especially for community-acquired infections like urinary tract infections (UTIs)[1][2]. Pivmecillinam, the oral prodrug of mecillinam, has emerged as a promising therapeutic agent.[3][4][5] Mecillinam, an amidinopenicillin, possesses a unique mechanism of action, high efficacy against many Enterobacterales, and has retained low resistance rates even after decades of use in some regions.[6][7]

This technical guide provides a comprehensive overview of the in vitro activity of pivmecillinam against ESBL-producing E. coli, summarizing key susceptibility data, detailing experimental protocols, and illustrating the underlying mechanisms of action and resistance.

## Mechanism of Action and Resistance Pivmecillinam's Mode of Action

Pivmecillinam is the pivaloyloxymethyl ester of mecillinam.[8][9] Following oral administration, it is rapidly hydrolyzed in the intestinal mucosa to its active form, mecillinam.[8][9] Unlike most other penicillins and cephalosporins that primarily target penicillin-binding proteins (PBPs) 1A,

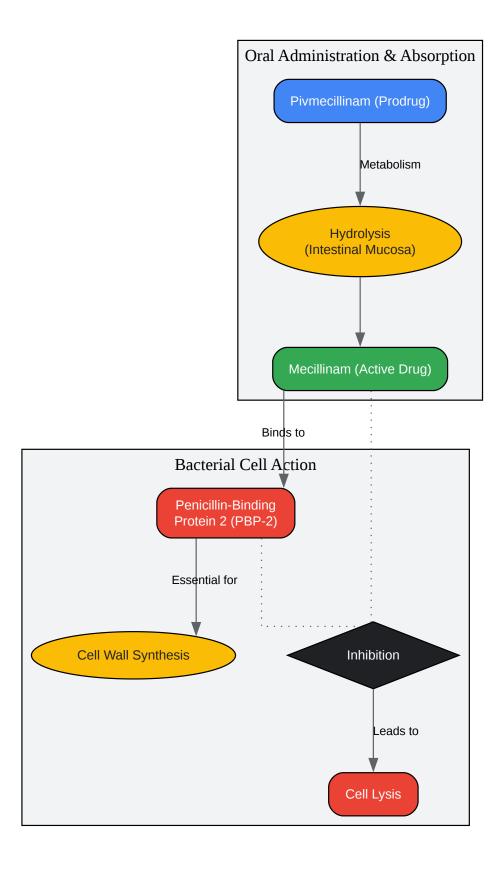






1B, or 3, mecillinam exhibits high specificity for PBP-2 in Gram-negative bacteria.[7][10][11] This binding inhibits the final stages of peptidoglycan synthesis, disrupting bacterial cell wall integrity and leading to cell death.[10]





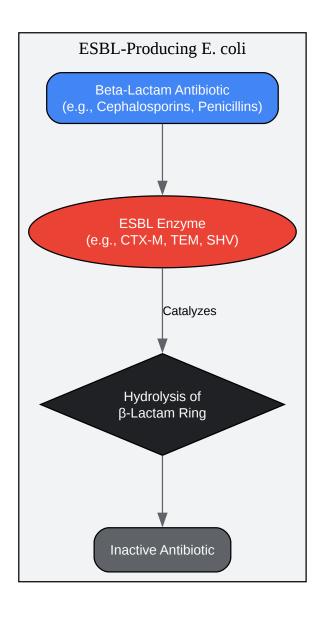
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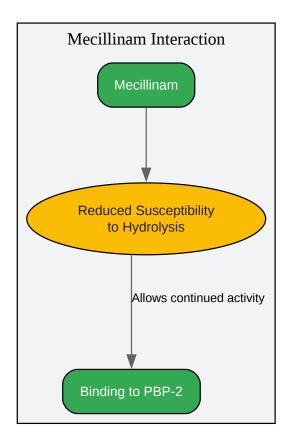
Caption: Mechanism of Action: Pivmecillinam to Mecillinam.



#### **ESBL-Mediated Resistance**

ESBLs are enzymes that confer resistance to a wide range of  $\beta$ -lactam antibiotics, including penicillins and first-, second-, and third-generation cephalosporins.[1][2] These enzymes, commonly encoded on mobile genetic elements like plasmids, hydrolyze the amide bond in the  $\beta$ -lactam ring, rendering the antibiotic inactive.[2][12] The most prevalent ESBLs belong to the CTX-M, TEM, and SHV families.[6][13] While mecillinam is a  $\beta$ -lactam, its unique structure and target specificity make it less susceptible to hydrolysis by many ESBLs compared to other  $\beta$ -lactams.[11]







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Caption: ESBL Mechanism and Mecillinam's Reduced Susceptibility.

### In Vitro Susceptibility Data

Numerous studies have demonstrated the high in vitro activity of mecillinam against ESBL-producing E. coli. Susceptibility rates generally exceed 90% in most reports.[4][6] Although mecillinam retains activity, some studies note that MIC values for ESBL-producing strains can be higher than for non-ESBL strains.[14][15]

Table 1: Summary of Mecillinam In Vitro Activity Against ESBL-Producing E. coli

Study / Reference	Isolate Source	Number of ESBL- Producing Isolates	Susceptibili ty Rate (%)	MIC₅₀ (mg/L)	MIC <sub>90</sub> (mg/L)
Kresken et al. (2022)[16]	Urine (Primary Care, Germany)	46 E. coli	91.3	-	-
Thomsen et al. (2018)[17]	Urine (Community- Acquired UTI)	86 E. coli	97.7 (at ≤2 mg/L)	-	-
Augustine et al. (2019)[5]	Urine	889 E. coli	96.0	-	-
ASM Journals Review (2025)[6]	Multiple Studies	-	>90% (most studies)	See Table 2 in source	See Table 2 in source

Note: Susceptibility testing for pivmecillinam is performed using its active form, mecillinam.[6]

## **Experimental Protocols**



Standardized methodologies are crucial for accurate determination of in vitro susceptibility. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides widely adopted guidelines for testing mecillinam.

#### **Antimicrobial Susceptibility Testing (AST)**

A. Disk Diffusion Method: This is a common qualitative or semi-quantitative method used to screen for susceptibility.

- Inoculum Preparation: A standardized suspension of the test organism (e.g., 0.5 McFarland standard) is prepared.
- Plating: The bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
- Disk Application: A paper disk impregnated with a specific amount of mecillinam is placed on the agar surface.
- Incubation: The plate is incubated under standard conditions (e.g., 35-37°C for 18-20 hours).
- Interpretation: The diameter of the zone of growth inhibition around the disk is measured.
   This zone size is interpreted as 'Susceptible' (S), 'Susceptible, Increased Exposure' (I), or 'Resistant' (R) according to EUCAST clinical breakpoints.[14]
- B. Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
- Broth Microdilution: Serial twofold dilutions of mecillinam are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for turbidity (bacterial growth). The MIC is the lowest concentration with no visible growth.
- MIC Gradient Test: This method uses a plastic strip impregnated with a predefined gradient
  of antibiotic concentrations. The strip is placed on an inoculated agar plate. After incubation,
  an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition
  zone intersects the strip.[18]



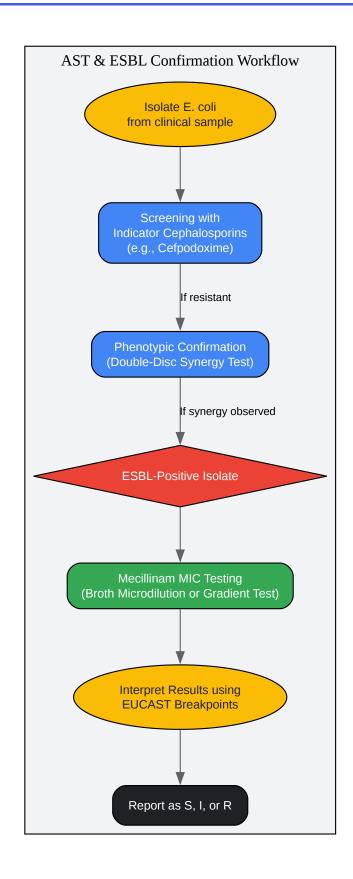
#### **Phenotypic Confirmation of ESBL Production**

When an isolate shows reduced susceptibility to indicator cephalosporins (e.g., cefotaxime, ceftazidime), confirmatory tests are performed.

- Double-Disc Synergy Test: Disks of third-generation cephalosporins are placed on an inoculated agar plate at a specific distance from a disk containing a β-lactamase inhibitor (e.g., clavulanic acid).
- Interpretation: A characteristic enhancement or "synergy" of the inhibition zone between a cephalosporin disk and the clavulanic acid disk confirms the presence of an ESBL.[18] This indicates that the inhibitor protected the cephalosporin from hydrolysis by the ESBL enzyme.

  [13]





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Caption: Experimental Workflow for Susceptibility Testing.



#### Conclusion

The available in vitro data strongly support the continued efficacy of pivmecillinam against a high percentage of ESBL-producing E. coli isolates.[5][6] Its unique mechanism of action, targeting PBP-2, allows it to evade the hydrolytic activity of many common ESBL enzymes that inactivate other β-lactam agents.[11] While clinical data are still emerging, the robust in vitro profile makes pivmecillinam a valuable and recommended oral therapeutic option for uncomplicated UTIs caused by these multidrug-resistant pathogens.[3][4][5] For drug development professionals and researchers, mecillinam's resilience to a key resistance mechanism underscores the potential of developing novel agents that target alternative bacterial pathways or proteins. Continuous surveillance of susceptibility patterns using standardized protocols is essential to guide clinical practice and preserve the utility of this important antibiotic.

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